molecular formula C25H21N3 B2433383 8-methyl-5-[(4-methylphenyl)methyl]-3-phenyl-5H-pyrazolo[4,3-c]quinoline CAS No. 866339-82-4

8-methyl-5-[(4-methylphenyl)methyl]-3-phenyl-5H-pyrazolo[4,3-c]quinoline

Cat. No.: B2433383
CAS No.: 866339-82-4
M. Wt: 363.464
InChI Key: GEMUOPLPMBUFMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-methyl-5-[(4-methylphenyl)methyl]-3-phenyl-5H-pyrazolo[4,3-c]quinoline is a heterocyclic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, has garnered interest due to its unique structural features and potential pharmacological properties.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its potential therapeutic effects in treating diseases such as malaria and tuberculosis.

    Industry: Used in the development of new materials with unique properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-methyl-5-[(4-methylphenyl)methyl]-3-phenyl-5H-pyrazolo[4,3-c]quinoline typically involves the reaction of 2-chloroquinoline derivatives with phenylhydrazine in the presence of a solvent such as 1-pentanol. The reaction is followed by N-alkylation using sodium carbonate . This method provides a straightforward route to obtain the desired compound with good yields.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the synthesis process. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, can make the production process more sustainable .

Chemical Reactions Analysis

Types of Reactions

8-methyl-5-[(4-methylphenyl)methyl]-3-phenyl-5H-pyrazolo[4,3-c]quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 8-methyl-5-[(4-methylphenyl)methyl]-3-phenyl-5H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its pharmacological effects. For example, it may inhibit the activity of topoisomerase enzymes, which are essential for DNA replication and cell division, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-methyl-5-[(4-methylphenyl)methyl]-3-phenyl-5H-pyrazolo[4,3-c]quinoline stands out due to its unique substitution pattern on the quinoline ring, which imparts distinct pharmacological properties. Its specific structural features make it a valuable compound for further research and development in medicinal chemistry .

Properties

IUPAC Name

8-methyl-5-[(4-methylphenyl)methyl]-3-phenylpyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N3/c1-17-8-11-19(12-9-17)15-28-16-22-24(20-6-4-3-5-7-20)26-27-25(22)21-14-18(2)10-13-23(21)28/h3-14,16H,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEMUOPLPMBUFMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C=C3C(=NN=C3C4=C2C=CC(=C4)C)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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